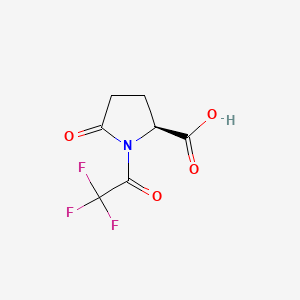
5-Oxo-1-(trifluoroacetyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(trifluoroacetyl)-L-proline: is a chemical compound with the molecular formula C7H6F3NO4 . It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the proline ring, and an oxo group at the 5-position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1-(trifluoroacetyl)-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: 5-Oxo-1-(trifluoroacetyl)-L-proline is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides .
Medicine: Its trifluoroacetyl group enhances its binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Oxo-1-(trifluoroacetyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group enhances the compound’s ability to bind to active sites of enzymes, thereby inhibiting their activity. The oxo group at the 5-position of the proline ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with target molecules .
Comparison with Similar Compounds
- 5-Oxo-1-(acetyl)-L-proline
- 5-Oxo-1-(benzoyl)-L-proline
- 5-Oxo-1-(methoxyacetyl)-L-proline
Comparison: Compared to these similar compounds, 5-Oxo-1-(trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability, reactivity, and binding affinity to target molecules, making it more effective in various applications .
Properties
CAS No. |
46383-56-6 |
|---|---|
Molecular Formula |
C7H6F3NO4 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)/t3-/m0/s1 |
InChI Key |
OACPNTTXGYKMDU-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)C(F)(F)F |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


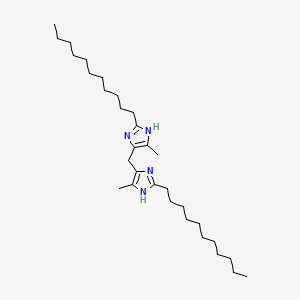
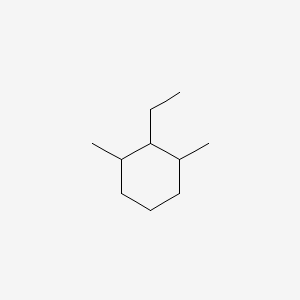
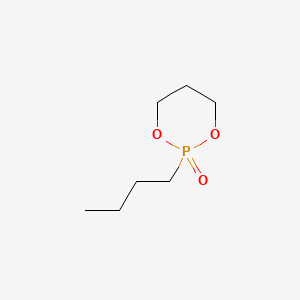
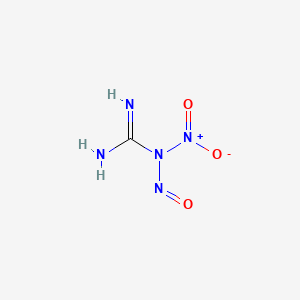
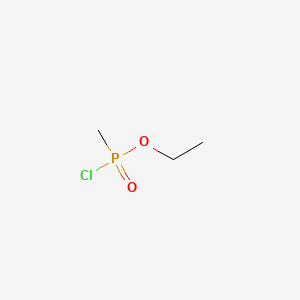
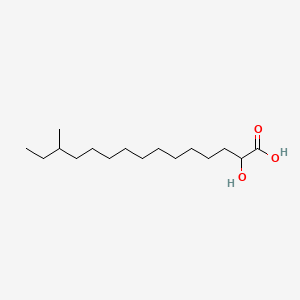
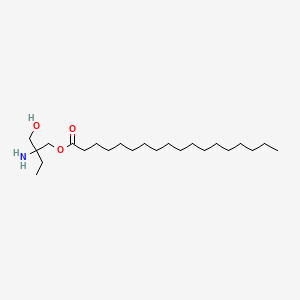
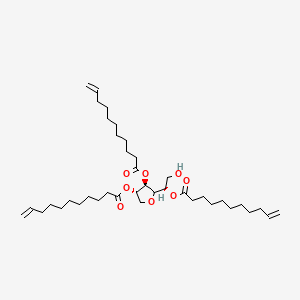
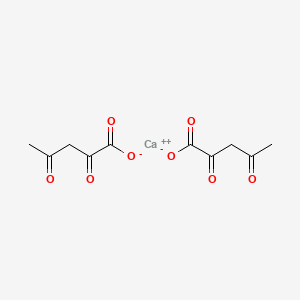
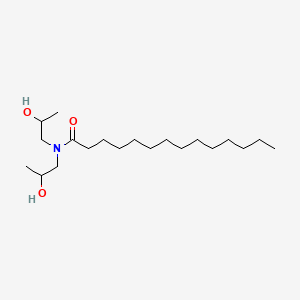
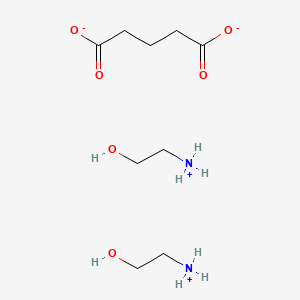
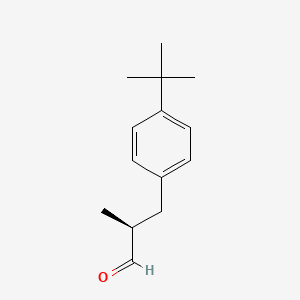

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
